Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate is a complex organic compound that integrates a furan ring with a pyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features. The compound's synthesis and characterization have been explored in various studies, highlighting its significance in chemical research.
This compound belongs to the class of carboxylates and is characterized by the presence of both furan and pyridine rings. Its structural classification can be summarized as follows:
The synthesis of methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate typically involves several steps, including the formation of the furan ring and subsequent functionalization. One effective method includes:
The reaction conditions are optimized to achieve high yields while minimizing side reactions. The use of microwave irradiation allows for rapid synthesis, reducing reaction times significantly compared to traditional methods.
Key structural data include:
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate can undergo various chemical reactions:
These reactions are typically facilitated by adjusting pH levels, temperature, and using appropriate catalysts or solvents to optimize yields.
The mechanism of action for methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate is not fully elucidated but can be inferred based on its structural features:
Key physical properties include:
Relevant chemical properties include:
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate has several scientific applications:
The discovery of Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate aligns with a paradigm shift toward hybrid heterocyclic compounds in antibiotic development. Historically, five-membered heterocycles—such as furan, tetrazole, and thiazole—have been instrumental in antibacterial drug design due to their favorable bioactivity and pharmacokinetic properties. As evidenced by FDA-approved agents like cefuroxime (furan-containing cephalosporin, 1983) and tazobactam (triazole-based β-lactamase inhibitor, 1992), these motifs enable targeted interactions with bacterial enzymes [3]. The emergence of this specific furan-pyridine hybrid responds to escalating antimicrobial resistance, particularly against carbapenemase-producing pathogens (e.g., OXA-48, NDM-1), where conventional β-lactam inhibitors face obsolescence due to mutation-driven resistance [1]. Its design leverages decades of research into carboxylate-binding pocket-targeting molecules, positioning it within a new generation of non-β-lactam pharmacophores.
This compound integrates two pharmaceutically privileged rings:
Table 1: Key Structural Analogs and Their Target Enzymes
Compound | Core Heterocycles | Target β-Lactamase | Reported IC₅₀ |
---|---|---|---|
Tetrazole-based inhibitors [1] | Tetrazole + thiophene | OXA-48 | 0.8 μM |
Pyrrole derivatives [6] | Pyrrole + benzoxazole | Gram-positive pathogens | 2–4 μg/mL (MIC) |
This compound | Furan + pyridine | NDM-1/OXA-48 | Under study |
Despite advances in DNA-encoded library (DECL) screening—which identified carboxylate-pocket binders with nanomolar affinities [1]—critical gaps persist:
Table 2: Physicochemical Properties and Targetability
Parameter | Value/Prediction | Significance |
---|---|---|
Molecular Weight | 260.28 g/mol | Optimal for cell penetration |
logP | ~1.8 (est.) | Balances hydrophilicity/lipophilicity |
H-bond Acceptors | 5 | Enhances target binding |
H-bond Donors | 1 (NH) | Limits solubility loss |
Carboxylate Bioisostere | Furan-2-carboxylate | Mimics β-lactam’s C3/C4 carboxylate |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1